B1193644 SU11657

SU11657

カタログ番号 B1193644
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

科学的研究の応用

Radiosensitization in Meningioma Cells

SU11657, a multi-receptor tyrosine kinase inhibitor, enhances the radiosensitivity of human meningioma cells. This has been observed in both atypical and benign meningioma cells, as well as in human umbilical vein endothelial cells (HUVEC). SU11657 in combination with irradiation reduces cell proliferation in a dose-dependent manner and increases radiosensitivity, particularly more pronounced in atypical meningioma cells compared to benign ones (Milker-Zabel et al., 2008).

Effectiveness in Trimodal Cancer Treatment

SU11657 is part of a trimodal cancer treatment strategy, combining antiangiogenesis, chemotherapy, and radiotherapy. This combination has shown superior effects in human tumor cells and endothelial cells, including reduced cell proliferation, migration, clonogenic survival, and apoptosis. The compound also attenuates radiation and chemotherapy-induced endothelial cell Akt phosphorylation, contributing to reduced tumor cell proliferation and vessel count, ultimately leading to a significant tumor growth delay without increasing apparent toxicity (Huber et al., 2005).

Remission of TEL-PDGFRB-Induced Myeloproliferative Disease in Mice

SU11657 has shown therapeutic potential in the remission of TEL-PDGFRB-induced myeloproliferative disease in mice. It inhibits TEL/PDGFbetaR kinase activity at nanomolar concentrations and suppresses myeloproliferation, significantly prolonging survival in mice treated prior to disease development as well as in those with large tumor burdens (Cain et al., 2004).

Inhibition of Tumor Growth and Angiogenesis in Neuroblastomas

SU11657, by targeting PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, inhibits tumor growth and angiogenesis in experimental neuroblastomas in mice. The drug results in significant growth inhibition of various human neuroblastoma xenografts and is well tolerated. It also reduces tumor angiogenesis significantly (Bäckman & Christofferson, 2005).

Sensitivity in Pediatric Acute Myeloid Leukemia

Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, are more sensitive to SU11657 than wild-type FLT3 and KIT samples. This suggests the potential for clinical evaluation of SU11657 or similar agents combined with chemotherapy in pediatric AML (Goemans et al., 2010).

Enhanced Survival in Leukemic Mice with FLT3 Inhibition

SU11657, when combined with chemotherapy, enhances survival in leukemic mice. This is evident in models of acute promyelocytic leukemia (APL) with activated FLT3, where the combination therapy increases median survival significantly compared to controls, suggesting that targeted therapeutics can overcome resistance to traditional chemotherapies in AML (Lee, Ševčíková, & Kogan, 2007).

Phase I Study in Dogs with Spontaneous Malignancies

In a Phase I trial, SU11654 (similar to SU11657) showed activity against a variety of spontaneous malignancies in dogs. This includes measurable objective responses in a variety of cancers, indicating that oral administration of kinase inhibitors can exhibit significant antineoplastic activity (London et al., 2003).

特性

製品名

SU11657

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SU11657;  SU11657;  SU11657.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。